2-Bromoquinolin-6-amine
CAS No.:
Cat. No.: VC13567003
Molecular Formula: C9H7BrN2
Molecular Weight: 223.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H7BrN2 |
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Molecular Weight | 223.07 g/mol |
IUPAC Name | 2-bromoquinolin-6-amine |
Standard InChI | InChI=1S/C9H7BrN2/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H,11H2 |
Standard InChI Key | GATRWJGEKJBWLV-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=N2)Br)C=C1N |
Canonical SMILES | C1=CC2=C(C=CC(=N2)Br)C=C1N |
Introduction
Chemical and Physical Properties
Molecular Characteristics
2-Bromoquinolin-6-amine belongs to the quinoline family, a class of heterocyclic aromatic compounds. Its molecular structure combines a benzene ring fused with a pyridine ring, modified by substituents that enhance its reactivity and functional utility. Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₇BrN₂ | |
Molecular Weight | 223.07 g/mol | |
IUPAC Name | 2-bromoquinolin-6-amine | |
CAS Number | 1779979-92-8 | |
SMILES | C1=CC2=C(C=CC(=N2)Br)C=C1N |
The compound’s planar structure and electron-withdrawing bromine atom influence its electronic properties, making it suitable for cross-coupling reactions and coordination chemistry .
Physicochemical Data
While explicit data on melting/boiling points and solubility are unavailable for 2-Bromoquinolin-6-amine, analogs like 6-Bromoquinoline (C₉H₆BrN) offer comparative insights:
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6-Bromoquinoline:
These properties suggest that 2-Bromoquinolin-6-amine likely exhibits similar solubility profiles, favoring polar aprotic solvents. Its amine group may enhance solubility in aqueous acidic conditions due to protonation .
Synthesis and Structural Modification
Pathway 1: Bromination of Quinolin-6-amine
Amination followed by bromination could yield the target compound. For example, 6-aminoquinoline might undergo electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) or HBr/H₂O₂ under controlled conditions .
Pathway 2: Amination of 2-Bromoquinoline
Alternatively, 2-Bromoquinoline (CAS 2005-43-8) could be functionalized via Buchwald-Hartwig amination, introducing an amine group at position 6 using palladium catalysts . This method aligns with the synthesis of (6-Bromoquinolin-2-yl)amine, where bromine and amine groups are introduced sequentially .
A representative synthesis of 2-Bromoquinoline involves:
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Reacting quinoline-2-carboxylic acid with tert-butyl hypochlorite and sodium bromide in CH₂Br₂ at 60°C for 20 hours.
Adapting such methods for 2-Bromoquinolin-6-amine would require optimizing reaction conditions to preserve the amine group during bromination.
Applications in Research and Industry
Pharmaceutical Development
Brominated quinolines are pivotal in drug discovery. For instance, (6-Bromoquinolin-2-yl)amine is used to synthesize kinase inhibitors and anti-inflammatory agents . By analogy, 2-Bromoquinolin-6-amine could serve as a precursor for:
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Anticancer Agents: Quinoline derivatives often intercalate DNA or inhibit topoisomerases. The bromine atom may enhance binding affinity to biological targets .
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Antimicrobials: Structural analogs exhibit activity against Mycobacterium tuberculosis, suggesting potential utility in infectious disease research .
Material Science
Quinoline derivatives are explored as organic semiconductors due to their conjugated π-systems. The electron-deficient bromine atom in 2-Bromoquinolin-6-amine could modulate charge transport properties, making it suitable for optoelectronic devices .
Fluorescent Probes
The amine group enables conjugation with fluorophores. For example, (6-Bromoquinolin-2-yl)amine is used in bioimaging probes to track cellular processes . Similar applications for 2-Bromoquinolin-6-amine could involve tagging biomolecules for real-time microscopy.
Future Directions and Research Gaps
Despite its potential, 2-Bromoquinolin-6-amine remains understudied. Priority research areas include:
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Synthetic Optimization: Developing efficient, scalable routes with higher yields.
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Biological Screening: Evaluating its efficacy against cancer cell lines and pathogens.
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Material Characterization: Assessing electronic properties for semiconductor applications.
Collaborative efforts between academic and industrial labs could accelerate its adoption in drug discovery pipelines and advanced material systems .
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